1-(3-Aminopyrrolidin-1-yl)-3,3-dimethylbutan-1-one
Overview
Description
1-(3-Aminopyrrolidin-1-yl)-3,3-dimethylbutan-1-one is a synthetic organic compound that features a pyrrolidine ring substituted with an amino group and a butanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Aminopyrrolidin-1-yl)-3,3-dimethylbutan-1-one can be synthesized through a multi-step process involving the formation of the pyrrolidine ring, followed by the introduction of the amino group and the butanone moiety. One common method involves the reaction of 3,3-dimethylbutan-1-one with a suitable pyrrolidine derivative under controlled conditions. The reaction typically requires the use of a base, such as sodium hydride, and an appropriate solvent, such as tetrahydrofuran (THF), to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques, such as chromatography, to isolate the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Aminopyrrolidin-1-yl)-3,3-dimethylbutan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The amino group in the pyrrolidine ring can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of substituted products.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Corresponding ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: N-substituted pyrrolidine derivatives.
Scientific Research Applications
1-(3-Aminopyrrolidin-1-yl)-3,3-dimethylbutan-1-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Aminopyrrolidin-1-yl)-3,3-dimethylbutan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors, leading to a biological response. The compound may act as an inhibitor or activator of certain pathways, depending on its structure and the nature of the target. Detailed studies on its binding affinity and mode of action are essential to understand its effects fully.
Comparison with Similar Compounds
Pyrrolidine: A simple cyclic amine with a similar ring structure.
3,3-Dimethylbutan-1-one: A ketone with a similar carbon backbone.
Aminopyrrolidine derivatives: Compounds with similar functional groups and biological activities.
Uniqueness: 1-(3-Aminopyrrolidin-1-yl)-3,3-dimethylbutan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
1-(3-aminopyrrolidin-1-yl)-3,3-dimethylbutan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O/c1-10(2,3)6-9(13)12-5-4-8(11)7-12/h8H,4-7,11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HONVACRBAJUVCK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)N1CCC(C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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